2-Acetyloxysulfonylacetic acid

CAS No.: 83810-21-3

Cat. No.: VC19298218

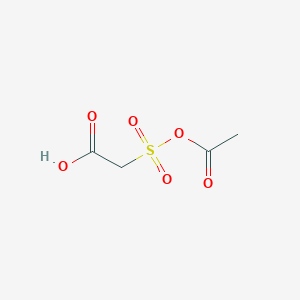

Molecular Formula: C4H6O6S

Molecular Weight: 182.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83810-21-3 |

|---|---|

| Molecular Formula | C4H6O6S |

| Molecular Weight | 182.15 g/mol |

| IUPAC Name | 2-acetyloxysulfonylacetic acid |

| Standard InChI | InChI=1S/C4H6O6S/c1-3(5)10-11(8,9)2-4(6)7/h2H2,1H3,(H,6,7) |

| Standard InChI Key | KAETZOLWRYYISR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OS(=O)(=O)CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Acetyloxysulfonylacetic acid is defined by the systematic name 2-(acetyloxy)sulfonylacetic acid, reflecting its acetyloxysulfonyl () and carboxylic acid () substituents. Its molecular formula, , corresponds to a compact structure with a sulfonate ester and a carboxylic acid group linked via a methylene bridge . The SMILES notation CC(=O)OS(=O)(=O)CC(=O)O clarifies the connectivity: an acetyl group () is bonded to a sulfonate group, which is further linked to a carboxylic acid-terminated ethylene chain .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 83810-21-3 | |

| Molecular Formula | ||

| Molecular Weight | 182.15 g/mol | |

| Purity | ≥98% | |

| SMILES | CC(=O)OS(=O)(=O)CC(=O)O |

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The compound is synthesized via sulfonation of acetylated precursors. One reported method involves the reaction of acetic anhydride with sulfonyldiacetic acid under controlled acidic conditions :

This reaction proceeds at ambient temperature with a yield of 75–85%, as indicated by industrial-scale production data .

Catalytic Innovations

Recent patents describe advanced catalytic systems for synthesizing derivatives of 2-acetyloxysulfonylacetic acid. For example, iron levulinate or zinc levulinate catalysts enable efficient epoxide ring-opening reactions with carboxylate nucleophiles, producing hydroxylated esters for polyurethane applications :

These catalysts achieve quantitative yields without generating polyether byproducts, enhancing process sustainability .

Industrial and Research Applications

Polyurethane Production

2-Acetyloxysulfonylacetic acid serves as a precursor for hydroxy keto esters, which react with polyisocyanates to form polyurethanes. The ketone group in these esters enables crosslinking with hydrazides or amines, improving mechanical strength and thermal stability :

Ethoxylated derivatives of the hydroxy keto ester act as surfactants, stabilizing polymer dispersions during encapsulation processes .

Table 2: Application in Polymer Chemistry

| Application | Function | Benefit |

|---|---|---|

| Polyurethane Foams | Crosslinking Agent | Enhanced Tensile Strength |

| Microencapsulation | Surfactant/Stabilizer | Improved Particle Dispersion |

| Coatings | Reactive Diluent | Reduced Volatile Organic Compounds |

Green Chemistry Contributions

The compound aligns with green chemistry principles due to:

-

Atom Economy: Reactions produce no byproducts (e.g., water, gases) .

-

Solvent-Free Synthesis: Catalytic methods eliminate the need for volatile solvents .

-

Biobased Feedstock Compatibility: Derived from renewable resources like levulinic acid .

Future Research Directions

-

Catalyst Optimization: Developing non-toxic catalysts (e.g., deep eutectic solvents) to improve reaction efficiency .

-

Biodegradability Studies: Assessing environmental persistence of polyurethanes derived from the compound.

-

Pharmaceutical Applications: Exploring antimicrobial or anti-inflammatory properties of sulfonate-containing analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume